5-Hydroxyisourate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

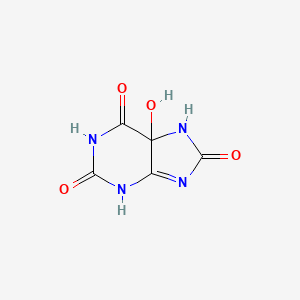

5-Hydroxyisourate belongs to the class of organic compounds known as xanthines. These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from 5, 7-dihydro-1H-purine-2, 6, 8(9H)-trione. This compound can also be converted into 1, 3, 7-trimethyl-5-hydroxyisouric acid. Outside of the human body, this compound can be found in a number of food items such as cumin, arrowhead, pear, and poppy. This makes this compound a potential biomarker for the consumption of these food products.

5-hydroxyisouric acid is an oxopurine that is 5,7-dihydro-1H-purine-2,6,8(9H)-trione in which the hydrogen at position 5 is substituted by a hydroxy group. It has a role as a human metabolite and a mouse metabolite. It derives from a 5,7-dihydro-1H-purine-2,6,8(9H)-trione. It is a conjugate acid of a 5-hydroxyisouric acid anion.

Wissenschaftliche Forschungsanwendungen

Biochemical Pathway Insights

5-Hydroxyisourate is produced during the oxidation of uric acid by urate oxidase and is further metabolized by this compound hydrolase to form 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline. This enzymatic conversion is vital for uric acid degradation, with implications for understanding purine metabolism in various organisms, including humans and bacteria. Research has shown that deficiencies in the enzyme responsible for this conversion can lead to significant health issues, such as hepatomegaly and liver tumors in mice, highlighting the importance of 5-HIU in metabolic health .

Medical Research Applications

a. Cancer Research

Studies have indicated that the accumulation of this compound due to enzyme deficiencies may contribute to carcinogenesis. For instance, mice lacking this compound hydrolase exhibited increased risks of developing hepatocellular carcinoma, suggesting that monitoring levels of this compound could be essential in cancer risk assessment and management .

b. Biomarker Potential

this compound has been identified as a potential biomarker for dietary intake, particularly from foods such as soybeans and blackcurrants. Its presence in biological fluids could serve as an indicator of dietary habits and nutritional status . This application could extend to studies on metabolic disorders related to uric acid levels.

Environmental Science

This compound's role extends beyond human health; it is also relevant in environmental microbiology. Certain bacteria utilize this compound as part of their metabolic processes to survive in high uric acid environments, such as those found in poultry waste . Understanding these pathways can inform bioremediation strategies for managing waste and pollution.

Structural and Functional Studies

Recent structural studies have elucidated the mechanisms by which this compound hydrolase operates, providing insights into its kinetic properties and structural biology . These findings are crucial for developing inhibitors or activators that could modulate enzyme activity for therapeutic purposes.

| Application Area | Details |

|---|---|

| Biochemical Pathways | Intermediate in uric acid metabolism; essential for understanding purine metabolism |

| Cancer Research | Linked to hepatocellular carcinoma; potential marker for cancer risk |

| Biomarker Potential | Indicator of dietary intake; could assist in nutritional assessments |

| Environmental Science | Utilized by bacteria in high uric acid environments; relevant for bioremediation strategies |

| Structural Studies | Insights into enzyme mechanisms; potential for drug development targeting metabolic pathways |

Case Studies

- Hepatocellular Carcinoma Development

- Dietary Impact Assessment

- Microbial Metabolism

Eigenschaften

CAS-Nummer |

6960-30-1 |

|---|---|

Molekularformel |

C5H4N4O4 |

Molekulargewicht |

184.11 g/mol |

IUPAC-Name |

5-hydroxy-3,7-dihydropurine-2,6,8-trione |

InChI |

InChI=1S/C5H4N4O4/c10-2-5(13)1(6-3(11)8-2)7-4(12)9-5/h13H,(H3,6,7,8,9,10,11,12) |

InChI-Schlüssel |

LTQYPAVLAYVKTK-UHFFFAOYSA-N |

SMILES |

C12=NC(=O)NC1(C(=O)NC(=O)N2)O |

Kanonische SMILES |

C12=NC(=O)NC1(C(=O)NC(=O)N2)O |

Key on ui other cas no. |

6960-30-1 |

Synonyme |

5-hydroxyisourate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.